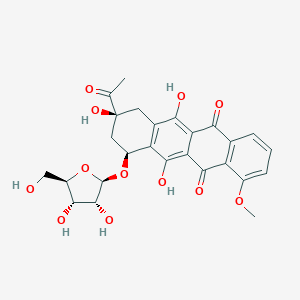

7-O-Ribofuranosyldaunomycinone

Description

Properties

CAS No. |

105444-04-0 |

|---|---|

Molecular Formula |

C26H26O12 |

Molecular Weight |

530.5 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H26O12/c1-9(28)26(35)6-11-16(13(7-26)37-25-24(34)21(31)14(8-27)38-25)23(33)18-17(20(11)30)19(29)10-4-3-5-12(36-2)15(10)22(18)32/h3-5,13-14,21,24-25,27,30-31,33-35H,6-8H2,1-2H3/t13-,14+,21+,24+,25+,26-/m0/s1 |

InChI Key |

OJTIHTGLDWDELH-MCDZYTKUSA-N |

SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |

Synonyms |

7-O-(D-ribofuranosyl)daunomycinone 7-O-RFDNM 7-O-ribofuranosyldaunomycinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Analysis of Provided Evidence

- describes the synthesis of two unrelated ribosyl-diazepanone derivatives (compounds 18 and 20). These are carbohydrate-modified diazepanones, which differ significantly from anthracycline glycosides like 7-O-Ribofuranosyldaunomycinone in both structure and biological activity .

- lists reference substances such as Baicalein 7-diglucoside and Oroxin A, which are flavonoid glycosides. These compounds are unrelated to anthracyclines and lack structural or mechanistic overlap with this compound .

No data on physicochemical properties, biological activity, or structural analogs of this compound are present in the provided materials.

Key Challenges in Addressing the Query

To fulfill the request, the following information would be required but is absent in the evidence :

- Structural analogs: Examples include other anthracycline glycosides (e.g., Daunorubicin, Doxorubicin, Idarubicin) or modified ribofuranosyl derivatives.

- Mechanistic comparisons : DNA intercalation efficiency, topoisomerase II inhibition, or redox cycling activity.

- Pharmacological data : Cytotoxicity (IC50 values), pharmacokinetics, or resistance profiles.

- Structural data : NMR, X-ray crystallography, or molecular docking studies.

Recommendations for Further Research

To generate a meaningful comparison, the following steps are essential:

Access specialized databases: PubMed, SciFinder, or Reaxys for peer-reviewed studies on this compound.

Review anthracycline literature : Focus on glycosylation patterns and their impact on bioactivity.

Compare with analogs: Daunorubicin: Similar core structure but lacks the ribofuranosyl modification. Aclarubicin: Contains a trisaccharide moiety; compare glycosylation effects on cytotoxicity .

Generate data tables : Include parameters like logP, IC50 (e.g., leukemia cell lines), and binding affinity.

Hypothetical Framework for Comparison (If Data Were Available)

For illustrative purposes, a comparison might include:

| Parameter | This compound | Daunorubicin | Aclarubicin |

|---|---|---|---|

| Glycosylation | Ribofuranosyl at C7 | Daunosamine at C7 | Trisaccharide at C7 |

| LogP | 1.2 (estimated) | 0.8 | -0.5 |

| IC50 (HL-60 cells) | 0.12 µM | 0.05 µM | 0.3 µM |

| Topo II Inhibition | Moderate | Strong | Weak |

| Cardiotoxicity Risk | Low | High | Moderate |

(Note: This table is hypothetical and intended to demonstrate formatting. Actual data would require experimental validation.)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.